molecular formula C10H7NO2 B189445 8-Quinolinecarboxylic acid CAS No. 86-59-9

8-Quinolinecarboxylic acid

Cat. No.: B189445
CAS No.: 86-59-9
M. Wt: 173.17 g/mol
InChI Key: QRDZFPUVLYEQTA-UHFFFAOYSA-N
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Description

8-Quinolinecarboxylic acid is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a quinoline ring system with a carboxylic acid group attached at the 8th position.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction of this compound can yield quinoline derivatives with reduced functional groups.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the quinoline ring.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

8-Quinolinecarboxylic acid, also known as Quinoline-8-carboxylic acid, is a compound that has been reported to have various biological and pharmaceutical activities . It is a class of highly selective auxin herbicides that effectively controls important dicotyledonous weeds . The primary targets of this compound are the 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .

Mode of Action

The action mechanism of this compound involves the interference with nucleic acid synthesis . This affects the DNA regulation during the RNA formation by depression of a gene or activation of RNA polymerase, simply affecting RNA message to proteins . It is also reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of nucleic acids and the function of 2OG-dependent enzymes . By interfering with these pathways, this compound can influence a wide range of biological processes, including gene expression and metabolic reactions.

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its interference with nucleic acid synthesis and the function of 2OG-dependent enzymes . This can lead to changes in gene expression and metabolic processes, potentially resulting in various biological and pharmaceutical effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it has been reported that the amount of this compound adsorbed increased at lower pH, reaching a maximum at pH 2 . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-Quinolinecarboxylic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds, which are used as ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that the compound can influence cell function. For example, it has been used in the synthesis of chiral quinolinyl-oxazoline compounds, which are used as ligands for Cu (II) catalyzed asymmetric cyclopropanation .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperature and pressure .

Dosage Effects in Animal Models

It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

Metabolic Pathways

It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

Transport and Distribution

It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

Subcellular Localization

It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .

Properties

IUPAC Name

quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZFPUVLYEQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235334
Record name 8-Quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-59-9
Record name 8-Quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinecarboxylic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6505
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Record name 8-Quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-8-carboxylic acid
Source European Chemicals Agency (ECHA)
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Record name 8-QUINOLINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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